Ethane, 1,1-di-o-tolyl-
CAS No.: 33268-48-3
Cat. No.: VC20559072
Molecular Formula: C16H18
Molecular Weight: 210.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33268-48-3 |
|---|---|
| Molecular Formula | C16H18 |
| Molecular Weight | 210.31 g/mol |
| IUPAC Name | 1-methyl-2-[1-(2-methylphenyl)ethyl]benzene |
| Standard InChI | InChI=1S/C16H18/c1-12-8-4-6-10-15(12)14(3)16-11-7-5-9-13(16)2/h4-11,14H,1-3H3 |
| Standard InChI Key | QODLNWFFLYSPEP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(C)C2=CC=CC=C2C |
Introduction
Synthesis Methods
Friedel-Crafts Alkylation
A primary route for synthesizing ethane, 1,1-di-o-tolyl- involves Friedel-Crafts alkylation. Chlorobenzene reacts with ethylidene diacetate in the presence of fluosulphonic acid–hydrogen fluoride catalysts, yielding 1,1-di-(p-chlorophenyl)ethane. Subsequent modifications, such as cyanidation and hydrolysis, produce derivatives like 1,1-di-(p-carboxyphenyl)ethane . This method achieves high yields (71.5%) under optimized conditions .
Vanadium-Catalyzed Pinacol Coupling
Recent advancements employ vanadium complexes in low oxidation states for diastereoselective pinacol coupling. For example, dual photoredox catalysis with vanadium enables the synthesis of diols like 1,2-di-o-tolylethane-1,2-diol from aldehydes . This method offers excellent stereocontrol (>20:1 d.r.) and scalability .
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield | Key Features |
|---|---|---|---|
| Friedel-Crafts Alkylation | Fluosulphonic acid/HF | 71.5% | High yield; requires harsh conditions |
| Pinacol Coupling | Vanadium complexes | >95% | Stereoselective; mild reaction conditions |
Applications
Organic Synthesis
Ethane, 1,1-di-o-tolyl- serves as a precursor in synthesizing indane derivatives via Friedel-Crafts cyclialkylation. For instance, treatment with or yields 1,1-dimethyl-3-phenylindane, a scaffold for pharmaceuticals and agrochemicals .
Polymer Chemistry
The compound’s rigid aromatic structure enhances thermal stability in polymers. It acts as a crosslinking agent in epoxy resins, improving mechanical properties.
Pharmaceutical Intermediates
Derivatives like 1,2-di-o-tolylethane-1,2-diol (CAS 859777-23-4) are intermediates in antiviral and antitumor agents. Their synthesis via oxidative coupling or photoredox catalysis is well-documented .
Physicochemical Properties
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Melting Point () | 338.8 K (65.7°C) | |
| Heat of Combustion () | -8842.5 kJ/mol | |
| LogP (Octanol-Water) | 4.455 |
Spectroscopic Characteristics
-
NMR: Peaks at δ 7.26–7.41 ppm (aromatic protons) and δ 2.35 ppm (methyl groups) .
-
IR: Stretching vibrations at 3050 cm (C–H aromatic) and 1600 cm (C=C) .
Structural and Electronic Features
The ortho-tolyl groups induce significant steric hindrance, limiting rotational freedom around the ethane backbone. Density Functional Theory (DFT) studies reveal a twisted conformation with a dihedral angle of 68° between the benzene rings . The methyl groups enhance electron density on the aromatic rings, facilitating electrophilic substitution reactions .
Reactivity and Interaction Studies
Electrophilic Substitution
The compound undergoes Friedel-Crafts acylation and sulfonation at the para positions of the tolyl groups. For example, reaction with acetyl chloride in yields 1,1-di-o-tolyl-2-acetylethane .
Oxidation Reactions
Controlled oxidation with converts ethane, 1,1-di-o-tolyl- to 1,2-di-o-tolylethane-1,2-dione, a diketone used in quinoxaline synthesis .
Comparison with Related Compounds
| Compound | Formula | Key Features |
|---|---|---|
| Ethane, 1,1-di-p-tolyl- | Lower steric hindrance; higher reactivity | |
| Toluene | Simpler structure; limited applications | |
| Diphenyl ether | Higher thermal stability; inert reactivity |
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